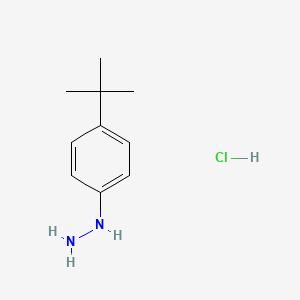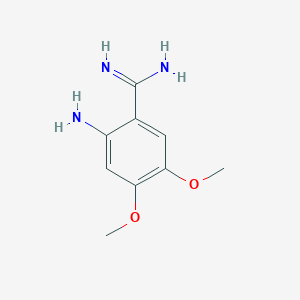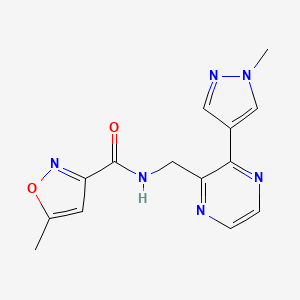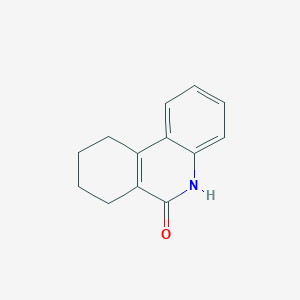![molecular formula C16H16Cl3N3O2S B2855243 2-(2,4-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215478-96-8](/img/structure/B2855243.png)
2-(2,4-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a carboxamide group, a pyridine ring, and a tetrahydrothieno ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are typically synthesized through multi-step organic synthesis procedures. For example, carboxamide derivatives can be synthesized through the reaction of an amine with a carboxylic acid or its derivatives .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring suggests that this compound could have aromatic properties, which could influence its chemical reactivity . The carboxamide group could form hydrogen bonds with other molecules, which could influence its solubility and its interactions with biological molecules .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine . The pyridine ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxamide group could increase its polarity, which could influence its solubility in different solvents .Mechanism of Action
Target of Action
It is known that similar compounds, such as thienopyridine derivatives, have been evaluated pharmacologically and found to have a wide range of activities . These activities include antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, and antithrombotic effects .
Mode of Action
It is known that the compound’s antibacterial activity likely depends to a large extent on its electronic structure . This suggests that the compound may interact with its targets through electronic interactions, possibly involving the formation of hydrogen bonds or other types of non-covalent interactions.
Biochemical Pathways
It is known that similar compounds have been shown to inhibit the growth of certain bacteria, suggesting that they may interfere with essential biochemical pathways in these organisms .
Pharmacokinetics
It is known that similar compounds have been synthesized and tested for their antibacterial activity , suggesting that they have sufficient bioavailability to exert their effects.
Result of Action
It is known that similar compounds have been shown to inhibit the growth of certain bacteria , suggesting that they may exert their effects by interfering with essential cellular processes in these organisms.
Action Environment
It is known that similar compounds have been synthesized and tested for their antibacterial activity , suggesting that they may be stable and effective under a variety of conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2,4-dichlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S.ClH/c1-21-5-4-10-12(7-21)24-16(13(10)14(19)22)20-15(23)9-3-2-8(17)6-11(9)18;/h2-3,6H,4-5,7H2,1H3,(H2,19,22)(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTZWCLHWJLZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=C(C=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2,5-dioxo-4-phenyl-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2855164.png)


![N-(4-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2855170.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2855171.png)

![N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide](/img/structure/B2855174.png)


![Benzo[d][1,3]dioxol-5-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2855178.png)
![(2R,3As,5R,6aS)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2855181.png)
![1-(2-Fluorophenyl)-3-[(2-hydroxyacetyl)amino]thiourea](/img/structure/B2855183.png)